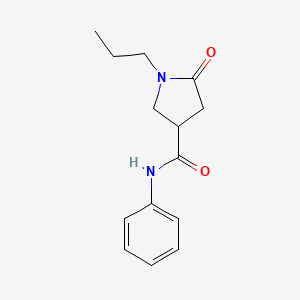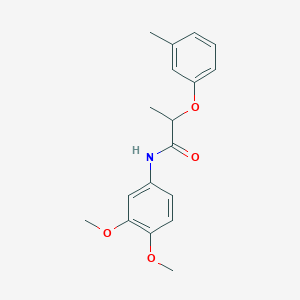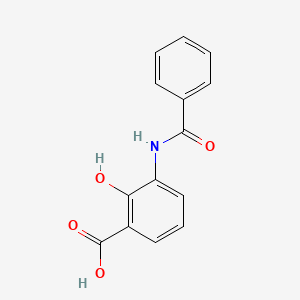
5-oxo-N-phenyl-1-propyl-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-oxo-N-phenyl-1-propyl-3-pyrrolidinecarboxamide, also known as PEP-005, is a natural compound derived from the plant resin of the Australian milkwood tree. It is a promising drug candidate with potential applications in the treatment of various diseases, including cancer, psoriasis, and Alzheimer's disease.
作用机制
5-oxo-N-phenyl-1-propyl-3-pyrrolidinecarboxamide works by activating protein kinase C (PKC) enzymes, which play a crucial role in cell signaling and regulation. PKC activation leads to the induction of apoptosis in cancer cells, the reduction of inflammation in psoriasis, and the improvement of cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound induces apoptosis in cancer cells by activating PKC enzymes. In psoriasis research, this compound reduces inflammation and promotes skin healing by inhibiting the production of pro-inflammatory cytokines. In Alzheimer's disease research, this compound improves cognitive function and reduces neuroinflammation by enhancing synaptic plasticity and reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
5-oxo-N-phenyl-1-propyl-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a natural compound derived from a plant source, making it a renewable and sustainable resource. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations for lab experiments. It is a potent PKC activator, which can lead to off-target effects and toxicity. It also has low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for 5-oxo-N-phenyl-1-propyl-3-pyrrolidinecarboxamide research. In cancer research, this compound can be further studied for its potential applications in combination therapies with other cancer drugs. In psoriasis research, this compound can be further studied for its potential applications in the treatment of other inflammatory skin diseases. In Alzheimer's disease research, this compound can be further studied for its potential applications in combination therapies with other Alzheimer's drugs. Additionally, this compound can be further studied for its potential applications in other disease areas, such as autoimmune disorders and infectious diseases.
Conclusion
In conclusion, this compound is a natural compound derived from the plant resin of the Australian milkwood tree. It has potential applications in the treatment of various diseases, including cancer, psoriasis, and Alzheimer's disease. This compound works by activating PKC enzymes, which play a crucial role in cell signaling and regulation. It has various biochemical and physiological effects, but also has some limitations for lab experiments. There are several future directions for this compound research, which can lead to the development of novel therapies for various diseases.
合成方法
5-oxo-N-phenyl-1-propyl-3-pyrrolidinecarboxamide is synthesized from resin obtained from the Australian milkwood tree. The resin is extracted using a solvent extraction method, and the resulting crude resin is purified using chromatography. The purified resin is then subjected to a series of chemical reactions, including oxidation, reduction, and cyclization, to produce this compound.
科学研究应用
5-oxo-N-phenyl-1-propyl-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in the treatment of various diseases. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of novel cancer therapies. In psoriasis research, this compound has been shown to reduce inflammation and promote skin healing. This makes it a potential treatment for psoriasis, a chronic inflammatory skin disease. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce neuroinflammation. This makes it a potential treatment for Alzheimer's disease, a neurodegenerative disorder.
属性
IUPAC Name |
5-oxo-N-phenyl-1-propylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-8-16-10-11(9-13(16)17)14(18)15-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMRHNKEUTUGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6002454.png)
![4-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6002460.png)
![4-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-1(2H)-phthalazinone](/img/structure/B6002477.png)
![N-(4-iodophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B6002480.png)
![methyl 1-(2-hydroxy-3-{3-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}propyl)-4-piperidinecarboxylate](/img/structure/B6002482.png)
![7-(3-methylbenzyl)-2-[3-(2-methylphenyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002497.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B6002502.png)

![{3-benzyl-1-[3-(methylthio)benzyl]-3-piperidinyl}methanol](/img/structure/B6002517.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6002522.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6002524.png)
![2-[2-(4-morpholinyl)ethyl]-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6002531.png)
![1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B6002537.png)
